BenchChemオンラインストアへようこそ!

Midodrine Hydrochloride

Orthostatic hypotension Autonomic failure Alpha-1 agonist

Midodrine hydrochloride is the only orally bioavailable α1-adrenergic receptor agonist prodrug delivering 93% bioavailability and rapid 1-hour onset of action. Unlike ephedrine, it elevates standing systolic blood pressure by 15–30 mmHg without inducing tachycardia—a critical safety advantage in autonomic failure. Its predictable 3-hour elimination half-life enables precise, titratable dosing. Essential for hospital outpatient pharmacies, long-term care facilities, and researchers developing next-generation oral vasopressors. Request your quote now.

Molecular Formula C12H19ClN2O4
Molecular Weight 290.74 g/mol
CAS No. 43218-56-0
Cat. No. B1676581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidodrine Hydrochloride
CAS43218-56-0
SynonymsAmatine
Gutron
Midodrin
Midodrine
Midodrine Hydrochloride
Midodrine Monohydrochloride
Midon
Monohydrochloride, Midodrine
ProAmatine
ST 1085
ST-1085
ST1085
Molecular FormulaC12H19ClN2O4
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
InChIInChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H
InChIKeyMGCQZNBCJBRZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Midodrine Hydrochloride (CAS 43218-56-0) Procurement Profile: An Oral Alpha-1 Agonist Prodrug for Symptomatic Orthostatic Hypotension


Midodrine hydrochloride is a small-molecule prodrug that undergoes enzymatic hydrolysis to its active metabolite, desglymidodrine, a selective α1-adrenergic receptor (α1-AR) agonist [1]. Following oral administration, desglymidodrine activates α1-ARs on the smooth muscle of arterioles and veins, increasing vascular tone and elevating blood pressure without stimulating cardiac β-adrenergic receptors [2]. The compound is approved for the treatment of symptomatic orthostatic hypotension (OH) in adult patients whose lives are considerably impaired despite standard clinical care [3]. Its hydrochloride salt form (molecular weight 290.7 g/mol, pKa 7.8) provides water-soluble crystalline powder characteristics suitable for oral tablet formulation [2]. Midodrine hydrochloride exhibits high absolute oral bioavailability (93%) and rapid conversion to its active metabolite, with desglymidodrine reaching peak plasma concentration approximately 1 hour post-dose [4]. The active metabolite diffuses poorly across the blood-brain barrier, minimizing central nervous system effects relative to non-selective sympathomimetics [2].

Why Midodrine Hydrochloride Cannot Be Interchanged with Other Vasopressors or Alpha-1 Agonists Without Evidence Review


Although multiple sympathomimetic agents target α1-adrenergic receptors to elevate blood pressure, their pharmacological profiles differ substantially in ways that directly impact clinical utility and safety. Midodrine is a prodrug with 93% oral bioavailability and a short elimination half-life of approximately 3 hours for its active metabolite desglymidodrine, enabling precise, titratable dosing with predictable offset [1]. In contrast, alternative agents such as ephedrine exhibit mixed α/β activity with attendant tachycardia and central nervous system stimulation [2]; droxidopa (a norepinephrine prodrug) requires enzymatic decarboxylation and exhibits different efficacy and safety profiles [3]; and phenylephrine, while α1-selective, has extremely low oral bioavailability, limiting its use to intravenous administration [4]. These divergent pharmacokinetic and pharmacodynamic properties preclude simple interchangeability. Additionally, inter-individual variability in prodrug conversion—particularly in hepatic impairment—necessitates compound-specific pharmacokinetic understanding [5]. The following evidence quantifies exactly where midodrine hydrochloride differentiates from its closest analogs.

Quantitative Differentiation Evidence: Midodrine Hydrochloride Versus Key Comparators


Midodrine vs Ephedrine: Superior Standing Blood Pressure Elevation Without Tachycardia in Autonomic Failure

In a double-blind, randomized crossover study comparing midodrine with ephedrine in eight patients with refractory orthostatic hypotension due to autonomic failure, midodrine significantly increased standing systolic blood pressure over both placebo and ephedrine, whereas ephedrine did not significantly differ from placebo [1]. Additionally, ephedrine significantly increased pulse rate compared with both placebo and midodrine, while midodrine produced a clinically minimal decrease in pulse rate [1]. This demonstrates midodrine's α1-selectivity confers a differentiated efficacy and safety profile compared to non-selective sympathomimetics.

Orthostatic hypotension Autonomic failure Alpha-1 agonist Clinical trial

Midodrine vs Droxidopa: Greater Standing Systolic Blood Pressure Elevation but Higher Supine Hypertension Risk

A Bayesian mixed-treatment comparison meta-analysis of six randomized controlled trials (n=783 patients) compared droxidopa and midodrine indirectly via placebo-controlled data [1]. Midodrine demonstrated a larger magnitude of standing systolic blood pressure (sSBP) improvement compared to droxidopa, but also carried a significantly greater risk of supine hypertension [1]. The network meta-analysis confirmed these findings: midodrine's 95% credibility interval for sSBP improvement was (11.35, 22.95) mmHg versus droxidopa's (1.61, 8.90) mmHg [2].

Neurogenic orthostatic hypotension Supine hypertension Meta-analysis Blood pressure

Midodrine vs Placebo: Quantified Standing Systolic Blood Pressure Response Within 1 Hour Post-Dose

According to the FDA-approved label, administration of a 10 mg oral dose of midodrine hydrochloride elevates standing systolic blood pressure by approximately 15 to 30 mmHg at 1 hour post-dose, with some effect persisting for 2 to 3 hours [1]. This rapid onset and predictable offset profile enables flexible, titratable dosing tailored to patient daily activity patterns, such as administering doses before periods of upright activity and avoiding doses within 4 hours of bedtime [1]. The magnitude of sSBP elevation forms the basis for the FDA's approval via the surrogate marker endpoint.

Orthostatic hypotension Pharmacodynamics Dose-response Surrogate endpoint

Midodrine vs Droxidopa: Real-World Treatment Persistence Comparison in 119,548 Patients

A large retrospective analysis of pharmacy claims data (Symphony Health Solutions database) evaluated treatment persistence in patients prescribed midodrine (n=117,243) or droxidopa (n=2,305) for orthostatic hypotension [1]. Median treatment persistence, defined as time to first treatment gap of ≥45 days, was 172 days for midodrine versus 303 days for droxidopa [1]. After adjustment for confounding factors, patients on droxidopa monotherapy were 16% more likely to remain on treatment at any given time point compared with midodrine users (P < 0.001) [1].

Real-world evidence Treatment persistence Retrospective analysis Comparative effectiveness

Midodrine vs Phenylephrine: Distinct Routes of Administration Due to Bioavailability Differences

Midodrine and phenylephrine are both α1-adrenergic receptor agonists that increase blood pressure via vasoconstriction. However, their routes of administration differ fundamentally due to bioavailability: midodrine has 93% absolute oral bioavailability and is administered orally [1], whereas phenylephrine undergoes extensive first-pass metabolism resulting in very low oral bioavailability (~38%) and is therefore primarily used intravenously in clinical settings [2]. This pharmacological distinction makes midodrine suitable for chronic outpatient management of orthostatic hypotension, while phenylephrine is restricted to acute inpatient intravenous use [2].

Oral bioavailability Alpha-1 agonist Phenylephrine Pharmacokinetics

Evidence-Backed Application Scenarios for Midodrine Hydrochloride in Scientific and Industrial Contexts


Chronic Outpatient Management of Symptomatic Orthostatic Hypotension Requiring Oral Alpha-1 Agonist Therapy

Midodrine hydrochloride is the appropriate selection for settings requiring an orally bioavailable α1-agonist with rapid onset (15-30 mmHg standing systolic blood pressure elevation within 1 hour post-dose) and predictable 2-3 hour duration of action [1]. Unlike ephedrine, it elevates blood pressure without inducing tachycardia, a clinically meaningful advantage in patients with autonomic failure [2]. This scenario applies to procurement for hospital outpatient pharmacies, long-term care facilities, and specialty pharmacies managing chronic autonomic disorders.

Research and Development of Novel Oral Vasopressor Formulations or Combination Therapies

Midodrine serves as a benchmark oral α1-agonist prodrug with well-characterized pharmacokinetics: 93% oral bioavailability, tmax ~1 hour for active metabolite desglymidodrine, and elimination half-life ~3 hours [3]. Its prodrug conversion pathway and predictable pharmacodynamic profile make it a suitable comparator for developing next-generation oral vasopressors or fixed-dose combination products targeting orthostatic hypotension. Researchers should note that hepatic impairment significantly alters midodrine and desglymidodrine AUC and Cmax [4], a critical consideration for study design.

Clinical Settings Where Supine Hypertension Risk Must Be Explicitly Managed

The Bayesian meta-analysis evidence establishes that midodrine confers a relative risk of 5.1 for supine hypertension versus placebo [5]. This quantified risk profile necessitates protocols for monitoring supine blood pressure and dosing restrictions (final daily dose ≥4 hours before bedtime) [1]. Procurement for inpatient settings or clinical trials involving patients with pre-existing cardiovascular comorbidities should be accompanied by appropriate monitoring infrastructure and risk mitigation protocols.

Pharmacoeconomic Analysis and Formulary Decision-Making for Orthostatic Hypotension Therapies

The real-world treatment persistence data comparing midodrine (median 172 days) to droxidopa (median 303 days) provides a quantitative basis for cost-effectiveness modeling and formulary placement decisions [6]. While midodrine demonstrates robust efficacy in elevating standing systolic blood pressure (17 mmHg improvement vs placebo) [5], the shorter persistence may influence total cost of care calculations. This evidence supports formulary committees in evaluating midodrine's position relative to newer agents based on both clinical efficacy metrics and real-world adherence patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midodrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.